
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color upon exposure to light. This particular compound is of interest in various fields such as materials science, chemistry, and potentially in biological applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline typically involves the reaction of 4-methyl-N-phenylaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the aniline, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a photochromic material in the development of light-responsive systems.
Medicine: Investigated for use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline exerts its effects is primarily related to its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, which alters its optical properties. This change is often mediated by the formation and breaking of chemical bonds within the molecule, involving molecular targets such as specific chromophores and pathways related to light absorption and emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,4-Bis(2,2-diphenylethenyl)aniline
- N,4-Bis(2,2-diphenylethenyl)-N-phenylaniline
- N,4-Bis(2,2-diphenylethenyl)-N-(4-chlorophenyl)aniline
Uniqueness
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its photochromic behavior and make it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
535925-20-3 |
|---|---|
Molekularformel |
C41H33N |
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
N-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]-4-methylaniline |
InChI |
InChI=1S/C41H33N/c1-32-22-26-38(27-23-32)42(31-41(36-18-10-4-11-19-36)37-20-12-5-13-21-37)39-28-24-33(25-29-39)30-40(34-14-6-2-7-15-34)35-16-8-3-9-17-35/h2-31H,1H3 |
InChI-Schlüssel |
VIRVMYSKWOVSHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


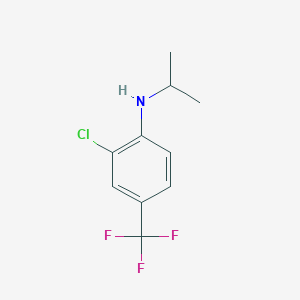
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
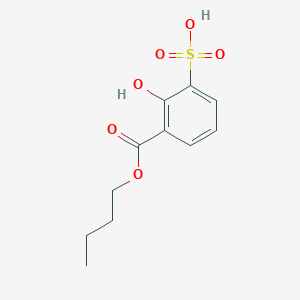
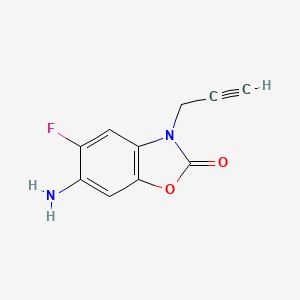
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
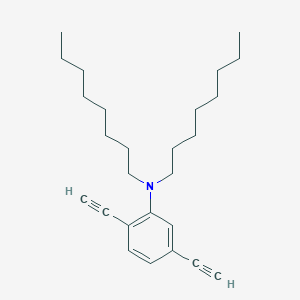
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
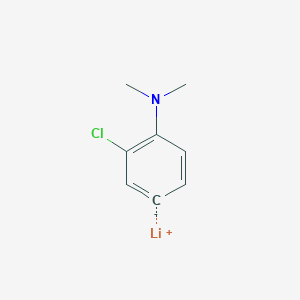
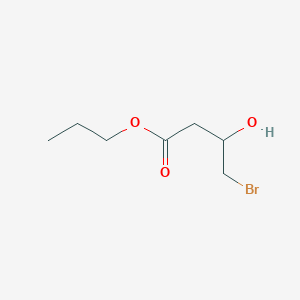
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
